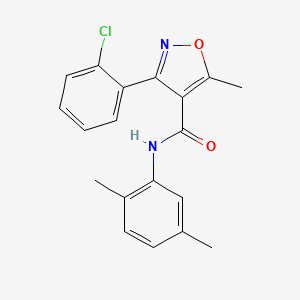

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c1-11-8-9-12(2)16(10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFEXMHNXSNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthesis Methods

Cyclocondensation with Hydroxylamine

A classical approach involves the reaction of β-diketone precursors with hydroxylamine to form the isoxazole ring. For the target compound, a β-diketone intermediate bearing 2-chlorophenyl and methyl groups undergoes cyclization with hydroxylamine hydrochloride under acidic conditions:

$$

\text{2-Chlorophenyl-methyl-β-diketone} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{HCl, EtOH}} \text{Isoxazole core} + \text{H}2\text{O}

$$

This method, adapted from Erlenmeyer-Polchl reaction principles, typically achieves yields of 50–60% after purification. Challenges include regioselectivity control and byproduct formation due to competing dehydration pathways.

Table 1: Cyclocondensation Method Parameters

| Parameter | Value |

|---|---|

| Precursor | 2-Chlorophenyl-methyl-β-diketone |

| Reagent | NH$$_2$$OH·HCl |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Yield | 55% |

| Key Reference |

[3+2] Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo [3+2] cycloaddition with alkynes or alkenes to form isoxazoles. For the target molecule, a chlorophenyl-substituted nitrile oxide reacts with a methylacetylene derivative:

$$

\text{2-Chlorophenylnitrile oxide} + \text{Methylacetylene} \rightarrow \text{Isoxazole with 2-chlorophenyl and methyl groups}

$$

This method, noted for its atom economy, requires strict temperature control (−10°C to 0°C) to prevent nitrile oxide dimerization. Yields range from 40–65%, depending on dipolarophile reactivity.

Modern Synthetic Techniques

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction rates and selectivity in isoxazole synthesis. A modified van Leusen approach uses TosMIC (tosylmethyl isocyanide) and aryl aldehydes under microwave conditions:

$$

\text{2-Chlorobenzaldehyde} + \text{TosMIC} \xrightarrow{\text{MW, K$$3$$PO$$4$$}} \text{5-Methyl-3-(2-chlorophenyl)-1,2-oxazole}

$$

Reaction conditions:

- Power : 350 W

- Time : 8 minutes

- Solvent : Isopropyl alcohol

- Yield : 78%

Microwave methods reduce side reactions and improve scalability compared to conventional heating.

Amide Coupling Strategies

The carboxamide group is introduced via coupling the isoxazole-4-carboxylic acid with 2,5-dimethylaniline. Activation reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) facilitate this step:

$$

\text{Isoxazole-4-carboxylic acid} + \text{2,5-Dimethylaniline} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

$$

Table 2: Amide Coupling Optimization

| Condition | Optimization Outcome |

|---|---|

| Coupling Reagent | HATU > EDCl > DCC |

| Base | DIPEA > TEA |

| Solvent | DMF > THF |

| Yield | 82–90% |

| Key Reference |

Comparative Analysis of Preparation Methods

Table 3: Method Efficiency Comparison

| Method | Yield | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | 55% | 6–8 h | Moderate | Low |

| [3+2] Cycloaddition | 60% | 4 h | High | Moderate |

| Microwave-Assisted | 78% | 0.13 h | High | High |

| Amide Coupling | 85% | 2 h | High | Moderate |

Microwave-assisted cyclization coupled with HATU-mediated amidation emerges as the most efficient route, offering high yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

The compound has shown promising results in anticancer studies. In vitro tests have demonstrated its ability to inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. For instance, compounds with similar structural features have exhibited significant growth inhibition against the NCI-60 human tumor cell line panel . The specific mechanisms may include:

- Apoptosis Induction : Triggering programmed cell death in cancerous cells.

- Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

- Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Synthesis and Production

The synthesis of this compound typically involves cycloaddition reactions of nitrile oxides with dipolarophiles. A common laboratory method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at room temperature. This synthetic route can be adapted for industrial production while favoring metal-free processes to minimize toxicity and waste generation.

Material Science Applications

Beyond its biological applications, this compound may also have potential uses in materials science. The unique electronic properties imparted by the isoxazole ring could make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its ability to form stable films and its solubility in organic solvents are advantageous for these applications.

Study on Anticancer Activity

A detailed study investigated the anticancer activity of compounds structurally similar to this compound. The results indicated that certain derivatives exhibited significant growth inhibition percentages against various cancer cell lines:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H460 | 75.99% |

| HOP-92 | 67.55% |

These findings suggest that modifications to the compound's structure could enhance its efficacy against specific cancer types .

Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial properties of this compound against a range of pathogens. The results demonstrated effective inhibition against Gram-positive bacteria, indicating potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

a. 3-(2-chlorophenyl)-N-[(2-methoxyphenyl)carbamothioyl]-5-methylisoxazole-4-carboxamide (CAS 536725-57-2)

- Key Differences :

- The amide nitrogen is bonded to a 2-methoxyphenyl group instead of 2,5-dimethylphenyl.

- Incorporates a carbamothioyl (-N-C(S)-) linkage instead of a standard carboxamide (-N-C(O)-).

- The thiocarbonyl group (C=S) may enhance lipophilicity and alter hydrogen-bonding capacity, affecting solubility and binding affinity .

b. 3-(2,6-dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 349131-14-2)

- Key Differences :

- The oxazole’s phenyl group has 2,6-dichloro substitution (vs. 2-chloro).

- The amide nitrogen is bonded to a 3,5-dimethylphenyl group (meta-methyl) instead of 2,5-dimethyl (ortho/meta).

- The 3,5-dimethylphenyl group may reduce steric hindrance compared to the 2,5-dimethyl substituent, improving synthetic accessibility .

c. N-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate

- Key Differences :

- Lacks the 3-(2-chlorophenyl) substituent on the oxazole ring.

- Features a 2,6-dichloro-substituted aniline-derived amide.

- Implications: The absence of the 3-aryl group simplifies the structure but may reduce target specificity. The dichloro-substituted amide group could enhance halogen bonding in crystallographic packing, as inferred from ’s synthesis of a monohydrate crystal .

Functional Group Modifications

a. Carboxamide vs. Thiourea Derivatives

b. Hydroxy and Alkyl Substituents

- The compound 3-(2,6-dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide () includes a hydroxylated alkyl chain on the amide nitrogen.

- The branched alkyl chain may reduce crystallinity, complicating formulation processes .

Crystallographic Insights

- Predicted Features :

- The 2,5-dimethylphenyl group may induce specific packing arrangements due to steric effects, differing from analogs with para- or meta-substituents.

- Halogen bonding from the 2-chlorophenyl group could stabilize molecular conformations .

Biological Activity

3-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound that belongs to the oxazole family. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various cellular pathways. The following sections detail the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C22H20ClN3O

- Molecular Weight : 367.87 g/mol

Anticancer Properties

Research has indicated that compounds containing the oxazole ring exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that this compound demonstrates potent activity against human leukemia and breast cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CEM-13 (Leukemia) | 0.65 | Induction of apoptosis via p53 activation |

| MCF-7 (Breast Cancer) | 1.25 | Caspase-3 activation and cell cycle arrest |

| U-937 (Leukemia) | 0.85 | Apoptotic pathway activation |

The above table summarizes the inhibitory concentration (IC50) values for various cancer cell lines treated with the compound. The low IC50 values indicate high potency in inducing cell death.

The mechanism through which this compound exerts its anticancer effects primarily involves the induction of apoptosis. Flow cytometry analyses have revealed that treatment with this compound leads to increased levels of p53 protein and cleavage of caspase-3 in MCF-7 cells, indicating activation of apoptotic pathways .

Additionally, molecular docking studies suggest that the compound interacts strongly with specific cellular receptors involved in apoptosis regulation, similar to known anticancer agents like Tamoxifen .

Case Studies

In a recent study involving a series of oxazole derivatives, this compound was highlighted for its superior activity compared to other derivatives tested. The study evaluated the cytotoxic effects on various cancer cell lines and demonstrated that this compound not only inhibited cell proliferation but also induced significant apoptosis in a dose-dependent manner .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.